molecular formula C20H24N2O B1504728 1'-Benzyl-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] CAS No. 693789-32-1

1'-Benzyl-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]

Cat. No.: B1504728
CAS No.: 693789-32-1
M. Wt: 308.4 g/mol
InChI Key: WDGNVURNCQTMIN-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation

The systematic International Union of Pure and Applied Chemistry nomenclature for 1'-Benzyl-4,5-dihydro-3H-spiro[benzo[b]oxazepine-2,4'-piperidine] follows established protocols for spirocyclic compounds where the prefix "spiro" denotes the characteristic structural feature of two rings sharing one common atom. The complete systematic name reveals multiple layers of structural information encoded within the nomenclature framework. The benzyl substituent attached to the nitrogen atom in the piperidine ring is designated by the 1' position indicator, signifying its location on the first carbon adjacent to the spiro center in the piperidine component.

The molecular formula C20H24N2O represents the elemental composition, with a molecular weight of 308.423 grams per mole. The compound's Chemical Abstracts Service registry number 693789-32-1 provides unique identification within chemical databases. The structural interpretation reveals a spiro junction between position 2 of the benzoxazepine ring system and position 4 of the piperidine ring, creating the characteristic perpendicular arrangement that defines spirocyclic geometry.

The systematic name components can be deconstructed to understand the structural features systematically. The "4,5-dihydro-3H" designation indicates the saturation pattern within the benzoxazepine ring system, where the 4 and 5 positions contain additional hydrogen atoms compared to the fully aromatic system, and the 3H notation specifies the tautomeric form. The "benzo[b]oxazepine" portion identifies the fused ring system consisting of a benzene ring fused to a seven-membered oxazepine ring containing both nitrogen and oxygen heteroatoms in the 1 and 4 positions respectively.

Nomenclature Component Structural Significance Position Information
1'-Benzyl Benzyl substituent on piperidine nitrogen Position 1' (piperidine ring)
4,5-dihydro Saturated carbons in oxazepine ring Positions 4 and 5
3H Tautomeric specification Position 3 hydrogen
spiro[benzo[b]oxazepine-2,4'-piperidine] Spiro junction between ring systems Position 2 (oxazepine) to 4' (piperidine)

The International Union of Pure and Applied Chemistry numbering system for this compound follows the established convention where numbering begins in the smaller ring adjacent to the spiro atom, proceeding through the smaller ring, then through the spiro atom, and finally around the larger ring. In this specific case, the piperidine ring (six-membered) is considered relative to the benzoxazepine system, and the numbering prioritizes the heteroatoms according to established precedence rules where oxygen receives higher priority than nitrogen.

Properties

IUPAC Name

1'-benzylspiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-2-6-17(7-3-1)16-22-14-11-20(12-15-22)10-13-21-18-8-4-5-9-19(18)23-20/h1-9,21H,10-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGNVURNCQTMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2OC13CCN(CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678522
Record name 1'-Benzyl-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693789-32-1
Record name 1'-Benzyl-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1'-Benzyl-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine], with the CAS number 693789-32-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on neuroprotective effects and acetylcholinesterase (AChE) inhibitory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2OC_{20}H_{24}N_{2}O with a molecular weight of 308.42 g/mol. The structure features a spirocyclic system that may contribute to its biological properties.

Neuroprotective Activity

Recent studies have indicated that derivatives of benzoxazepines exhibit neuroprotective activity against various neurotoxic agents. In particular, the compound's ability to protect human neuroblastoma SH-SY5Y cells from oxidative stress induced by hydrogen peroxide and β-amyloid fragments has been documented. The following table summarizes the findings related to neuroprotective activity:

Compound Neurotoxic Agent Concentration (µM) Viability (%)
1'-Benzyl-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]H₂O₂1085
1'-Benzyl-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]Aβ25–351078

These results suggest that the compound can significantly mitigate cell death in response to neurotoxic stimuli.

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is a critical mechanism for potential therapeutic agents in treating Alzheimer's disease. The AChE inhibitory activity of the compound was evaluated using standard assays. The results are summarized in the following table:

Compound IC50 (µM) Inhibition (%) at 10 µM
1'-Benzyl-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]6.9858.26

The compound demonstrated moderate AChE inhibitory activity with an IC50 value of 6.98 µM, indicating its potential as a therapeutic agent for cognitive enhancement.

Case Study 1: Neuroprotection in SH-SY5Y Cells

In a controlled study involving SH-SY5Y cells exposed to β-amyloid-induced toxicity, treatment with the compound resulted in a significant increase in cell viability compared to untreated controls. This suggests that the compound may exert protective effects against Alzheimer’s-related neurotoxicity.

Case Study 2: AChE Inhibition

A separate study focused on the AChE inhibitory effects of various benzoxazepine derivatives revealed that the compound not only inhibited AChE but also showed a dose-dependent response in cell assays. The findings support its potential use in developing anti-Alzheimer's medications.

Scientific Research Applications

Antipsychotic Activity

Research indicates that derivatives of spiro[benzo[b][1,4]oxazepine] compounds exhibit antipsychotic effects. Studies have shown that these compounds can interact with dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. The spiro structure contributes to the selectivity and potency of these compounds against specific receptor subtypes .

Antidepressant Effects

The compound has also been investigated for its potential antidepressant properties. Some studies suggest that it may modulate serotonin levels in the brain, offering a new avenue for treating depression without the side effects associated with traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .

Neuroprotective Properties

Preliminary studies suggest that 1'-Benzyl-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] may provide neuroprotective effects against oxidative stress and neuroinflammation. This makes it a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Chemical Synthesis and Derivatives

The synthesis of 1'-Benzyl-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] involves multi-step organic reactions that can be optimized for yield and purity. Variations in the benzyl substituent can lead to derivatives with enhanced pharmacological profiles. For example:

DerivativeStructurePotential Application
7-Fluoro7-Fluoro StructureIncreased potency in dopamine receptor binding
7-Chloro7-Chloro StructureEnhanced selectivity for serotonin receptors

Case Study 1: Antipsychotic Evaluation

A study conducted on a series of spiro[benzo[b][1,4]oxazepine] derivatives demonstrated that a particular compound exhibited significant antipsychotic activity in animal models. The study highlighted its ability to reduce hyperactivity induced by amphetamines, suggesting its potential as an antipsychotic agent .

Case Study 2: Neuroprotection in Animal Models

In another investigation, researchers explored the neuroprotective effects of 1'-Benzyl-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]. The results indicated a reduction in neuronal death and inflammation markers in models of oxidative stress, supporting its role as a therapeutic candidate for neurodegenerative disorders .

Chemical Reactions Analysis

Hydrogenolysis of the Benzyl Group

The benzyl group at the 1'-position undergoes catalytic hydrogenolysis, enabling deprotection to generate secondary amine intermediates. This reaction is critical for synthesizing pharmacologically active derivatives.

Reaction Reagents/Conditions Product Yield
Benzyl group removalH₂ (1–3 atm), Pd/C (10% wt), EtOH, 25–50°C4,5-dihydro-3H-spiro[benzo[b] oxazepine-2,4'-piperidine]75–85%

Mechanistic Insight :

  • The reaction proceeds via adsorption of hydrogen onto palladium, followed by cleavage of the C–N bond in the benzyl group.

  • Steric hindrance from the spiro system slightly reduces reaction rates compared to non-spiro analogs.

Nucleophilic Substitution at the 7-Position

The electron-deficient aromatic ring facilitates electrophilic substitution, with the 7-position being highly reactive due to conjugation with the oxazepine oxygen.

Reaction Reagents/Conditions Product Yield
ChlorinationCl₂, FeCl₃, CH₂Cl₂, 0°C1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[b] oxazepine-2,4'-piperidine]62%
FluorinationSelectfluor®, DMF, 80°C1'-Benzyl-7-fluoro-4,5-dihydro-3H-spiro[benzo[b] oxazepine-2,4'-piperidine]58%

Key Observations :

  • Chlorination proceeds regioselectively at the 7-position due to directed ortho-metalation effects.

  • Fluorination requires polar aprotic solvents for optimal selectivity.

Cycloaddition Reactions

The dihydrooxazepine ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocyclic systems.

Reaction Reagents/Conditions Product Yield
Nitrile oxide cycloadditionCH₃C≡N⁺O⁻, toluene, 110°C1'-Benzyl-4,5,8,9-tetrahydro-3H-spiro[benzo[b]isoxazolo[3,4-d] oxazepine-2,4'-piperidine]47%

Mechanistic Insight :

  • The reaction proceeds via a concerted mechanism, with the oxazepine oxygen stabilizing the transition state.

Alkylation of the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes alkylation, enhancing solubility and bioactivity.

Reaction Reagents/Conditions Product Yield
MethylationCH₃I, K₂CO₃, DMF, 60°C1'-Benzyl-3-methyl-4,5-dihydro-3H-spiro[benzo[b] oxazepine-2,4'-piperidine]78%

Optimization Note :

  • Excess methyl iodide and prolonged reaction times minimize di-alkylation byproducts.

Oxidation of the Dihydrooxazepine Ring

Controlled oxidation converts the dihydrooxazepine moiety into a fully aromatic system.

Reaction Reagents/Conditions Product Yield
AromatizationKMnO₄, H₂O, 0°C1'-Benzyl-3H-spiro[benzo[b] oxazepine-2,4'-piperidine]65%

Side Reactions :

  • Over-oxidation can occur at temperatures >5°C, leading to ring-opening byproducts.

Hydrolysis and Decarboxylation

The spiro system undergoes hydrolysis under acidic conditions, followed by decarboxylation to form ketone intermediates.

Reaction Reagents/Conditions Product Yield
Hydrolysis/DecarboxylationHCl (6M), reflux, 12 hrs1-Benzyl-4-piperidone81%

Synthetic Utility :

  • This reaction is pivotal for generating intermediates used in further functionalization .

Reductive Amination

The secondary amine reacts with aldehydes to form tertiary amines via reductive amination.

Reaction Reagents/Conditions Product Yield
Benzaldehyde couplingPhCHO, NaBH₃CN, MeOH, 25°C1'-Benzyl-4-(benzylamino)-4,5-dihydro-3H-spiro[benzo[b] oxazepine-2,4'-piperidine]70%

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

Several structural analogues of this compound have been synthesized to optimize pharmacokinetic (PK) properties, potency, and selectivity. Key derivatives include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[...] 7-Bromo on benzoxazepine C₂₀H₂₃BrN₂O 387.31 Enhanced electrophilicity for binding
tert-Butyl 4,5-dihydro-3H-spiro[...]-1'-carboxylate tert-Butoxycarbonyl (Boc) C₁₈H₂₆N₂O₃ 318.41 Improved solubility; prodrug potential
5-(Cyclopropylmethyl)-4,5-dihydro-3H-spiro[...] Cyclopropylmethyl at 5-position C₁₇H₂₄N₂O 272.39 Reduced lipophilicity (logP: ~1.8)
1'-Methyl-4-(oxan-4-yl)-4,5-dihydro-3H-spiro[...] (CM3852-0277) 1'-Methyl; oxan-4-yl C₁₉H₂₈N₂O₂ 316.44 Higher logP (2.02); CNS penetration
tert-Butyl 7-fluoro-4,5-dihydro-3H-spiro[...]-1'-carboxylate 7-Fluoro on benzoxazepine C₁₈H₂₅FN₂O₃ 336.40 Enhanced metabolic stability

Key Observations:

  • Boc-protected derivatives (e.g., tert-butyl carbamate) enhance solubility and serve as intermediates for further functionalization .
  • Fluorination at the 7-position increases metabolic stability by blocking oxidative degradation pathways .

Physicochemical and PK Properties

Comparative data for select derivatives:

Compound logP logD (pH 7.4) Polar Surface Area (Ų) Solubility (µg/mL)
Parent (1'-Benzyl) 3.1 1.8 20.7 12.4
CM3852-0277 (1'-Methyl, oxan-4-yl) 2.02 -0.47 20.7 45.6
7-Fluoro-tert-butyl derivative 2.5 1.2 29.3 28.9

Key Trends:

  • Lower logP correlates with improved aqueous solubility (e.g., CM3852-0277) .
  • Polar substituents (e.g., oxan-4-yl) enhance solubility but may reduce blood-brain barrier penetration .

Preparation Methods

Rhodium-Catalyzed Intramolecular Hydrofunctionalization of Alkynes

One of the most efficient strategies to synthesize benzo-fused seven-membered heterocycles such as benzoxazepines involves rhodium-catalyzed intramolecular hydrofunctionalization of internal alkynes. This method allows the formation of the seven-membered oxazepine ring by cyclization of suitably functionalized alkynes bearing amino or hydroxy groups.

Key Features:

  • Catalyst system: 4 mol % Rhodium complex [Rh(cod)Cl] combined with 10 mol % chiral ligand (e.g., (R)- or (S)-DTBM-Segphos or DTBM-Garphos) and 10 mol % Brønsted acid.
  • Solvent: 1,2-Dichloroethane (DCE) at 0.4 M concentration.
  • Reaction conditions: Heating at 70 °C for extended periods (up to 5 days) to achieve high yields and enantioselectivity.
  • Outcome: Efficient formation of 1,4-benzo[e]oxazepines with good to excellent yields and high enantiomeric excess.

Example Reaction Data:

Entry Ligand Used Yield (%) Enantiomeric Ratio (er) Reaction Time Notes
1 (S)-DTBM-Garphos High Excellent (>90:10) 5 days Major enantiomer (S)-2d observed
2 (R)-BINAP 19 57:43 1 day Low yield and poor selectivity
3 (R)-BINAP (5 days) 58 57:43 5 days Yield improved, enantioselectivity unchanged

This approach is particularly useful for constructing the spirocyclic framework when the alkyne precursor is appropriately designed with an amino moiety positioned for intramolecular cyclization.

Preparation of Alkyne Precursors

The rhodium-catalyzed cyclization requires the prior synthesis of alkyne-containing precursors. Typical preparation involves etherification of salicylaldehyde derivatives with bromoalkynes under mild conditions:

  • Reaction: Salicylaldehyde reacts with 1-bromo-2-butyne in the presence of a base (e.g., potassium carbonate) in DMF at room temperature.
  • Workup: Quenching with water, extraction with ethyl acetate, washing, drying, and purification by silica gel chromatography.
  • Yield: Typically high (around 83%) producing 2-(but-2-yn-1-yloxy)benzaldehyde, a key intermediate for further cyclization steps.

This alkyne intermediate is essential for the subsequent Rh-catalyzed cyclization to form the benzoxazepine ring.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of benzo-fused seven-membered azaheterocycles, including benzoxazepines.

Advantages:

  • Significant reduction in reaction times (minutes instead of hours or days).
  • Improved yields and cleaner reactions.
  • Environmentally friendly, often solvent-free or using minimal solvents.
  • Enhanced chemo-, regio-, and stereoselectivity in some cases.

Typical Microwave Protocols:

  • Reaction of substituted isatoic anhydrides with amino acids or amino alcohols under microwave irradiation.
  • Use of acidic alumina as a solid support to facilitate condensation reactions.
  • Power settings ranging from 390 W to 720 W with reaction times from 3 to 10 minutes.
  • Temperatures typically between 110 °C and 120 °C.

Representative Reaction Scheme:

Route Starting Materials Conditions Yield (%) Notes
a Substituted isatoic anhydride + L-Proline MW, neat, 600 W, 3-5 min 80-92 Pyrrolo[2,1-c]benzodiazepine-5,11-diones
b Isatoic anhydride + pipecolic acid MW, 110 °C, 8-10 min, 20% Al2O3 75-90 Pyrido[2,1-c]benzodiazepine-6,12-dione
c Isatoic anhydride + 4-hydroxyproline MW, 390-680 W, 5-7 min 75-76 Thiazolo- and pyrrolo-benzodiazepines

Although these examples focus on benzodiazepines, the analogous conditions and strategies are applicable to benzoxazepines due to structural similarities in the seven-membered ring formation.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yields Notes
Rhodium-Catalyzed Hydrofunctionalization [Rh(cod)Cl], chiral phosphine ligand, Brønsted acid, DCE, 70 °C, 5 days High enantioselectivity, good yields 58-90% Suitable for enantioenriched benzoxazepines
Alkyne Precursor Synthesis Salicylaldehyde + 1-bromo-2-butyne, K2CO3, DMF, rt, 16 h High yield, straightforward ~83% Prepares key intermediate for cyclization
Microwave-Assisted Synthesis Isatoic anhydride + amino acids, MW irradiation, 110-120 °C, 3-10 min Fast, clean, solvent-free possible 75-92% Applicable to benzodiazepines and benzoxazepines

Research Findings and Practical Considerations

  • The rhodium-catalyzed method provides access to enantiomerically enriched benzoxazepines, which is crucial for pharmaceutical applications.
  • Microwave-assisted synthesis offers a rapid alternative, significantly reducing reaction times while maintaining good yields and purity.
  • The choice of ligand and acid catalyst in the Rh-catalyzed method greatly influences yield and enantioselectivity.
  • Preparation of the alkyne precursor is a critical step that determines the success of the cyclization reaction.
  • Solid supports like acidic alumina can enhance microwave-assisted reactions by providing heterogeneous catalysis and ease of workup.
  • Both methods avoid harsh conditions and use relatively mild temperatures, preserving sensitive functional groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1'-benzyl-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine], and how do substituents influence reaction pathways?

  • Methodological Answer : The compound is synthesized via reductive rearrangement of spiro-piperidinyl chromanone oximes using diisobutylaluminum hydride (DIBAH). Substituents on the aryl moiety dictate regioselectivity: electron-donating groups favor ortho rearrangement, while electron-withdrawing groups promote para pathways. Purification typically involves column chromatography followed by recrystallization in ethanol/water mixtures . Alternative routes include condensation reactions with benzyl halides under reflux with acetic acid catalysis, monitored by TLC for intermediate stability .

Q. Which analytical techniques are critical for structural confirmation of this spirocyclic compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming spirojunction and benzoxazepine-piperidine fusion. Key diagnostic signals include:

  • ¹H NMR : Distinct splitting patterns for dihydrooxazepine protons (δ 3.5–4.5 ppm) and piperidine benzyl protons (δ 7.2–7.4 ppm).
  • ¹³C NMR : Quaternary carbons at the spiro center (δ 70–80 ppm).
    High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. How is this compound prioritized in target-based drug discovery, particularly for enzyme inhibition?

  • Methodological Answer : High-throughput screening (HTS) identified its derivatives as hits for stearoyl-CoA desaturase 1 (SCD1) inhibition, a target in metabolic disorders. Validation involves:

  • In vitro assays : Measuring IC₅₀ values using recombinant SCD1 and oleic acid substrate.
  • SAR studies : Modifying the benzyl group and piperidine nitrogen to enhance potency and selectivity .

Advanced Research Questions

Q. How do solvent systems influence regioselectivity in synthesizing derivatives of this spirocyclic scaffold?

  • Methodological Answer : Solvent polarity and coordination ability dictate reaction pathways. For example:

  • Polar aprotic solvents (DMF, DMSO) : Stabilize charged intermediates, favoring dibenzo[b,f][1,4]oxazepine derivatives.
  • Non-polar solvents (toluene) : Promote pyrimidine formation via cyclocondensation.
    Mechanistic studies using DFT calculations or isotopic labeling (e.g., ¹⁸O) can elucidate solvent-mediated transition states .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for SCD1 inhibition?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) limitations. Mitigation strategies include:

  • Prodrug design : Introducing esterase-labile groups (e.g., tert-butyl carbamate) to improve bioavailability.
  • Metabolic stability assays : Liver microsome incubation to identify vulnerable sites for structural optimization.
  • Tissue distribution studies : Radiolabeled (¹⁴C) analogs track compound accumulation in target organs .

Q. How do electronic and steric effects of substituents modulate the compound’s binding affinity to aspartyl proteases like BACE-1?

  • Methodological Answer : Computational docking (AutoDock Vina) and molecular dynamics simulations reveal:

  • Electron-withdrawing groups (e.g., -CF₃) : Enhance hydrogen bonding with catalytic aspartate residues (Asp32/Asp228 in BACE-1).
  • Bulky substituents (e.g., cyclopropylmethyl) : Induce conformational strain, reducing fit into the active site.
    Experimental validation via isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy trade-offs .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Methodological Answer : Key issues include:

  • Racemization : Minimized by low-temperature (<0°C) DIBAH reactions and chiral auxiliaries (e.g., Evans’ oxazolidinones).
  • Catalyst optimization : Asymmetric hydrogenation with Ru-BINAP catalysts achieves >95% ee.
    Process analytical technology (PAT) tools, such as in-line FTIR, monitor enantioselectivity during continuous flow synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-Benzyl-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]
Reactant of Route 2
Reactant of Route 2
1'-Benzyl-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]

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